3-(3,5-Dichlorophenyl)benzonitrile
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Overview
Description
3-(3,5-Dichlorophenyl)benzonitrile is an organic compound with the molecular formula C13H7Cl2N. It belongs to the class of nitriles, characterized by the presence of a cyano group (-CN) attached to a phenyl ring. This compound is a derivative of benzonitrile, where chlorine atoms are substituted at the 3rd and 5th positions of the phenyl ring attached to the 3rd position of the benzonitrile core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)benzonitrile typically involves the reaction of 3,5-dichlorobenzonitrile with appropriate reagents. One common method includes the conversion of 3,5-dichlorobenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with an arylamine in the presence of a base such as sodium hydroxide to yield the desired benzonitrile .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitrile group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of corresponding amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3-(3,5-Dichlorophenyl)benzonitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzonitrile: A closely related compound with similar chemical properties.
3,4-Dichlorobenzonitrile: Another derivative of benzonitrile with chlorine substitutions at different positions.
4-Chlorobenzonitrile: A simpler derivative with a single chlorine substitution
Uniqueness
3-(3,5-Dichlorophenyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARYBHGSKGMXJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00712318 |
Source
|
Record name | 3',5'-Dichloro[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00712318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332747-46-2 |
Source
|
Record name | 3',5'-Dichloro[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00712318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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